1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 1092563-23-9
VCID: VC2688642
InChI: InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)15-7-5-14(6-8-15)13-16(21)20-9-11-22-12-10-20/h5-8H,9-13H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N3CCOCC3
Molecular Formula: C18H26BNO4
Molecular Weight: 331.2 g/mol

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

CAS No.: 1092563-23-9

Cat. No.: VC2688642

Molecular Formula: C18H26BNO4

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone - 1092563-23-9

Specification

CAS No. 1092563-23-9
Molecular Formula C18H26BNO4
Molecular Weight 331.2 g/mol
IUPAC Name 1-morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Standard InChI InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)15-7-5-14(6-8-15)13-16(21)20-9-11-22-12-10-20/h5-8H,9-13H2,1-4H3
Standard InChI Key WPWLZNJSVHKWON-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N3CCOCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N3CCOCC3

Introduction

Chemical Identity and Structure

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is identified by the CAS registry number 1092563-23-9 . The compound possesses a molecular formula of C₁₈H₂₆BNO₄ with a calculated molecular weight of 331.21 g/mol . Structurally, this compound features four key components: a morpholine ring, an ethanone (acetyl) linker, a phenyl ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the para position of the phenyl ring. The morpholine component contributes to the compound's solubility profile, while the boron-containing moiety provides opportunities for chemical transformations through various coupling reactions.

The IUPAC name for this compound is 1-morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone . The compound is also known by several synonyms including "1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone" and "MFCD18910277" . Its structural configuration creates a unique chemical entity with specialized reactivity patterns.

Physical and Chemical Properties

The physical characteristics of 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone have been documented through analytical studies. The compound exists as a brown solid at standard conditions . Comprehensive physical and chemical properties are summarized in the following table:

PropertyValueReference
Physical StateSolid
AppearanceBrown solid
Molecular Weight331.21 g/mol
Boiling Point496.8±45.0 °C (predicted, 760 Torr)
Density1.12±0.1 g/cm³ (predicted)
Refractive Index1.53
Recommended StorageRefrigerated (2 to 8 °C)
SMILES NotationCC1(C)OB(OC1(C)C)C1=CC=C(C=C1)CC(=O)N1CCOCC1
InChI KeyHAJCACYTHLPVPK-UHFFFAOYSA-N

The compound's reactivity is largely influenced by the boronic acid pinacol ester group, which serves as a versatile handle for further functionalization. This functional group allows the compound to participate in various chemical transformations, particularly Suzuki-Miyaura cross-coupling reactions.

Synthesis and Preparation Methods

Purification Techniques

The purification of 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone and related compounds typically involves flash chromatography on silica gel. According to related synthetic procedures, elution systems consisting of ethyl acetate in hexane (gradients of 0-20%) have proven effective for isolating similar boronate esters . High-performance liquid chromatography (HPLC) may also be employed for analytical purposes and to assess the purity of the final product.

Applications and Research Relevance

Synthetic Chemistry Applications

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone serves as a valuable intermediate in synthetic organic chemistry. The compound's boronic acid pinacol ester functionality makes it particularly useful in various synthetic transformations:

  • Suzuki-Miyaura Cross-Coupling Reactions: The boronate group can react with aryl or vinyl halides to form new carbon-carbon bonds.

  • Building Block for Complex Molecules: The compound can serve as a precursor for the synthesis of more complex structures with potential biological activities.

  • Functional Group Transformations: The boronate ester can undergo various transformations including oxidation, amination, and halogenation, providing access to diverse chemical entities.

  • Asymmetric Synthesis: Related boronate esters have been employed in asymmetric transfer hydrogenation reactions, suggesting similar applications for this compound .

Hazard ClassificationDetailsSignal Word
Skin irritationCategory 2Warning
Eye irritationCategory 2AWarning
Specific target organ toxicity - single exposureCategory 3, Respiratory systemWarning

The compound carries several hazard statements that researchers should be aware of, including:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Comparative Analysis with Related Compounds

Structural Analogues

Understanding the relationship between 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone and structurally similar compounds provides valuable insights into its chemical properties and potential applications. Several related compounds are documented in the literature:

CompoundStructural DifferenceCAS NumberMolecular WeightKey Feature
1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanoneReference compound1092563-23-9331.21 g/molpara-boronate position
1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanoneBoronate at meta positionNot specified331.2 g/molmeta-boronate position
morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanoneDirect morpholine-carbonyl attachment656239-38-2317.194 g/molAbsence of methylene linker

The positional isomers (meta versus para substitution) may exhibit different reactivity patterns due to the altered electronic distribution and steric environment. These subtle structural differences can significantly impact the compound's utility in specific synthetic applications and its potential biological activities.

Structure-Activity Considerations

The structural elements of 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone contribute to its chemical behavior and potential applications:

  • Boronic Acid Pinacol Ester: This functional group is critical for participation in cross-coupling reactions and can be converted to various other functional groups, including hydroxyl, amino, and halide substituents.

  • Morpholine Amide: The morpholine component may contribute to enhanced solubility profiles and potential interactions with biological targets through hydrogen bonding capabilities.

  • Two-Carbon Linker: The ethanone spacer between the phenyl ring and morpholine amide provides a specific spatial arrangement that may influence the compound's properties and reactivity.

Current Research and Future Directions

Ongoing Research Applications

Current research involving 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone and related compounds spans several domains:

  • Methodology Development: Exploration of new synthetic methodologies utilizing the boronate functionality as a versatile intermediate.

  • Chemical Library Expansion: Incorporation into diversity-oriented synthesis programs to generate compound libraries for biological screening.

  • Material Science Applications: Investigation of potential applications in materials science, particularly in the development of functionalized materials with specialized properties.

Future Research Opportunities

Several promising research directions could further enhance our understanding and application of 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone:

  • Detailed Spectroscopic Characterization: Comprehensive NMR, IR, and mass spectral analyses would benefit researchers working with this compound.

  • Expanded Biological Screening: Systematic evaluation of potential biological activities would help direct future applications in medicinal chemistry.

  • Green Chemistry Approaches: Development of more environmentally friendly synthesis routes with improved efficiency and reduced waste generation.

  • Structure-Activity Relationship Studies: Detailed investigation of how structural modifications affect the compound's chemical reactivity and potential biological properties.

  • Photochemical Applications: Exploration of photochemical transformations involving the boronate functionality could reveal new synthetic pathways.

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